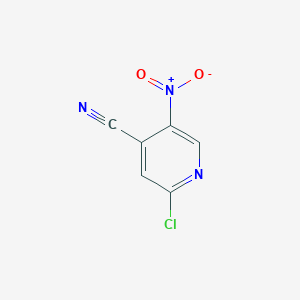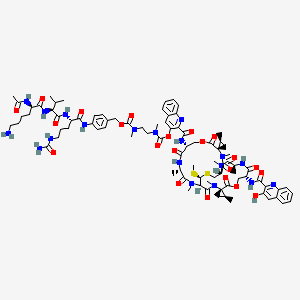
AcLysValCit-PABC-DMAE-SW-163D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AcLysValCit-PABC-DMAE-SW-163D is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a natural bis-intercalator, SW-163D, conjugated via an AcLysValCitPABC-DMAE linker . This compound is notable for its ability to intercalate DNA with nanomolar affinity, making it a potent agent in targeted cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AcLysValCit-PABC-DMAE-SW-163D involves the conjugation of the natural bis-intercalator SW-163D with the linker AcLysValCitPABC-DMAE. The process typically involves the following steps:
Isolation of SW-163D: SW-163D is a cyclodepsipeptide antibiotic isolated from Streptomyces species.
Conjugation: The final step involves the conjugation of SW-163D with the linker using transglutaminase as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
AcLysValCit-PABC-DMAE-SW-163D undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the SW-163D moiety.
Reduction: Reduction reactions can occur at the nitro groups present in the linker.
Substitution: Nucleophilic substitution reactions can take place at the amine groups in the linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
AcLysValCit-PABC-DMAE-SW-163D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and conjugation chemistry.
Medicine: Integral in the formulation of antibody-drug conjugates for targeted cancer treatment.
Industry: Utilized in the production of advanced therapeutic agents and in research for new drug development.
Wirkmechanismus
The mechanism of action of AcLysValCit-PABC-DMAE-SW-163D involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes . The molecular targets include DNA itself, and the pathways involved are primarily those related to DNA damage response and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Auristatin: Another potent cytotoxic agent used in ADCs.
Camptothecins: Known for their ability to inhibit DNA topoisomerase I.
Daunorubicins/Doxorubicins: Anthracycline antibiotics that intercalate DNA and inhibit topoisomerase II.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule-disrupting agents used in ADCs.
Uniqueness
AcLysValCit-PABC-DMAE-SW-163D is unique due to its natural bis-intercalator SW-163D, which provides high DNA intercalation affinity and potent antitumor activity . This makes it a valuable component in the development of highly effective ADCs .
Eigenschaften
Molekularformel |
C85H113N19O22S2 |
|---|---|
Molekulargewicht |
1817.1 g/mol |
InChI |
InChI=1S/C85H113N19O22S2/c1-44(2)63(98-68(108)56(91-49(7)105)26-19-20-32-86)71(111)95-57(27-21-33-88-81(87)120)67(107)92-53-30-28-50(29-31-53)40-125-82(121)99(8)34-35-100(9)83(122)126-62-37-52-23-16-18-25-55(52)94-65(62)73(113)97-59-42-123-79(118)84(38-45(84)3)103(12)76(116)60-43-128-78(127-14)66(102(11)75(115)48(6)90-70(59)110)77(117)104(13)85(39-46(85)4)80(119)124-41-58(69(109)89-47(5)74(114)101(60)10)96-72(112)64-61(106)36-51-22-15-17-24-54(51)93-64/h15-18,22-25,28-31,36-37,44-48,56-60,63,66,78,106H,19-21,26-27,32-35,38-43,86H2,1-14H3,(H,89,109)(H,90,110)(H,91,105)(H,92,107)(H,95,111)(H,96,112)(H,97,113)(H,98,108)(H3,87,88,120)/t45-,46-,47-,48-,56+,57-,58+,59+,60-,63-,66+,78-,84-,85-/m0/s1 |
InChI-Schlüssel |
VQIBTARTHBHUSL-LXRLNKMKSA-N |
Isomerische SMILES |
C[C@H]1C[C@@]12C(=O)OC[C@H](C(=O)N[C@H](C(=O)N([C@H]3[C@H](SC[C@@H](C(=O)N2C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@]4(C[C@@H]4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)C |
Kanonische SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)
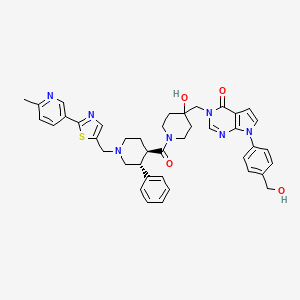
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
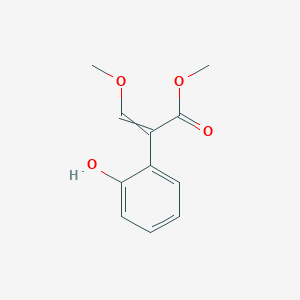
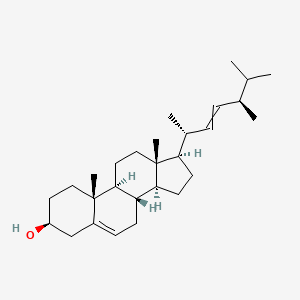
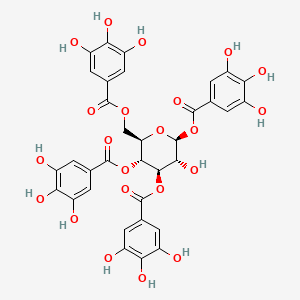
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
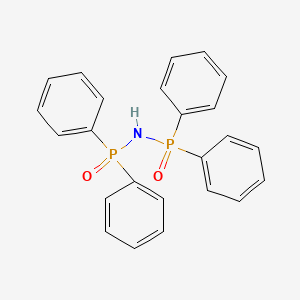
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)

